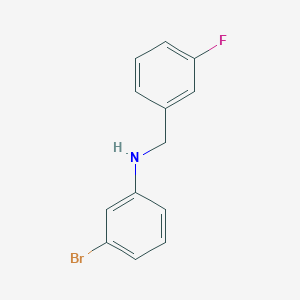

3-Bromo-N-(3-fluorobenzyl)aniline

Description

3-Bromo-N-(3-fluorobenzyl)aniline (CAS: 1021101-38-1) is a halogenated aromatic amine with the molecular formula C₁₃H₁₁BrFN and an average molecular mass of 280.140 g/mol . The compound features a bromine atom at the meta position of the aniline ring and a 3-fluorobenzyl group attached to the nitrogen. Its structure renders it valuable as an intermediate in organic synthesis, particularly in medicinal chemistry and cross-coupling reactions.

Properties

IUPAC Name |

3-bromo-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIOZXPBLDNYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-N-(3-fluorobenzyl)aniline can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-bromoaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-N-(3-fluorobenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Bromo-N-(3-fluorobenzyl)aniline.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-fluorobenzyl)aniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Amines or other reduced forms.

Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

3-Bromo-N-(3-fluorobenzyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isomeric Fluorobenzyl Derivatives

The position of the fluorine atom on the benzyl group significantly influences physicochemical properties and reactivity. Key isomers include:

Key Observations :

- Steric and Electronic Effects : The 3-fluorobenzyl group (meta) balances steric bulk and electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to the ortho isomer, which may suffer from steric hindrance .

- Synthetic Yields: Hydroaminoalkylation of N-benzyl-3-bromoaniline derivatives (e.g., 3-Bromo-N-(2-methyl-1-phenylallyl)aniline) achieves >99% purity and 83% yield under optimized conditions, suggesting similar efficiency for fluorobenzyl analogs .

Functional Group Variations

Nitro-Substituted Analogs

Key differences:

- Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitutions to specific positions, unlike the fluorobenzyl group, which exerts moderate electron-withdrawing effects.

- Applications : Nitro derivatives are often intermediates for amine synthesis via reduction, whereas fluorobenzyl analogs are used directly in coupling reactions .

Chlorinated Analogs

3-Chloro-4-((3-fluorobenzyl)oxy)aniline (CAS: 202197-26-0) demonstrates the substitution of bromine with chlorine and addition of an ether linkage. This compound is used in antitumor 4-arylaminoquinazoline synthesis, highlighting the role of halogenated anilines in drug discovery .

Hydroaminoalkylation

Spectral and Analytical Data

- ¹H NMR : Expected signals include a singlet for the NH proton (δ ~5.5–6.0 ppm) and splitting patterns due to fluorine coupling in the benzyl group .

- HRMS: Calculated mass for C₁₃H₁₁BrFN is 280.140 g/mol, consistent with analogs like 3-Bromo-N-(2-fluorobenzyl)aniline (monoisotopic mass: 279.005890) .

Biological Activity

3-Bromo-N-(3-fluorobenzyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C13H11BrF

- CAS Number: 1021101-38-1

The biological activity of 3-Bromo-N-(3-fluorobenzyl)aniline is primarily attributed to its ability to interact with various biological targets. The bromine and fluorine substituents on the aromatic ring enhance the compound's lipophilicity, potentially increasing its membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Bromo-N-(3-fluorobenzyl)aniline exhibit antimicrobial properties. For instance, studies have shown that halogenated anilines can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for related compounds range from 15.625 µM to over 100 µM against various bacterial strains.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 3-Bromo-N-(3-fluorobenzyl)aniline | TBD | TBD |

| Related Halogenated Anilines | 15.625 - 100 | Various Bacteria |

Antiparasitic Activity

The compound's structural analogs have been studied for their efficacy against parasites like Trypanosoma brucei, which causes human African trypanosomiasis (HAT). High-throughput screening has identified several derivatives with promising antiparasitic activity, suggesting that modifications in the aniline structure can lead to enhanced efficacy.

Study on Structure-Activity Relationships (SAR)

A study focused on the SAR of various aniline derivatives revealed that the presence of halogen substituents significantly affects biological activity. For example, the introduction of a fluorine atom at specific positions on the benzene ring was found to improve potency against T. brucei by enhancing binding interactions with the target enzyme.

In Vivo Studies

In vivo studies assessing the pharmacokinetics of similar compounds showed that modifications in lipophilicity and molecular weight directly influenced absorption and distribution in biological systems. Compounds with optimal physicochemical properties demonstrated better therapeutic profiles, indicating the importance of careful structural design in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.